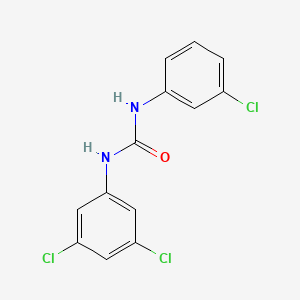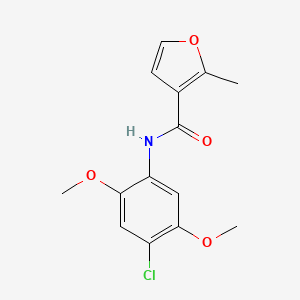
N-(3-chlorophenyl)-N'-(3,5-dichlorophenyl)urea
説明
N-(3-chlorophenyl)-N'-(3,5-dichlorophenyl)urea is a useful research compound. Its molecular formula is C13H9Cl3N2O and its molecular weight is 315.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-N'-(3,5-dichlorophenyl)urea is 313.978046 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chlorophenyl)-N'-(3,5-dichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-N'-(3,5-dichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
In Vitro Inhibition of Translation Initiation
N,N'-Diarylureas like N-(3-chlorophenyl)-N'-(3,5-dichlorophenyl)urea have been studied for their potential as anti-cancer agents. These compounds have been found to activate the eIF2α kinase heme regulated inhibitor, reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, and inhibit cancer cell proliferation. Non-symmetrical hybrid ureas have been created to improve solubility while preserving biological activity. These hybrid ureas potently induce phosphorylation of eIF2α and expression of CHOP at the protein and mRNA levels, suggesting their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Photodecomposition Studies
Studies on substituted phenylureas, including compounds similar to N-(3-chlorophenyl)-N'-(3,5-dichlorophenyl)urea, have focused on their photodecomposition. The photodecomposition of these compounds varies with different light sources, indicating the importance of understanding their stability and breakdown products under environmental conditions (Jordan et al., 1964).
Analysis in Aquatic Environments
Triclocarban, a compound structurally similar to N-(3-chlorophenyl)-N'-(3,5-dichlorophenyl)urea, has been extensively used as an antibacterial additive in personal care products. Despite its extensive use, environmental occurrence data are scarce. A liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method has been developed to determine concentrations of triclocarban in aquatic environments at the ng/L level, addressing the lack of analytical techniques offering the desired sensitivity, selectivity, affordability, and ease of use. This method has been successfully applied to collect environmental occurrence data on triclocarban in U.S. water resources, suggesting that the bacteriostat and pesticide are frequent but currently underreported contaminants (Halden & Paull, 2004).
Inhibition of Chitin Synthesis
Substituted urea derivatives, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea and its structural analogs, have been shown to inhibit chitin synthesis in the cuticle of larvae, explaining their insecticidal effect. The insecticidal effect is due to the inhibition of chitin synthesis rather than the activation of chitin degradation, as evidenced by studies demonstrating virtually complete inhibition shortly after application and the absence of any effect on chitinase activity (Deul et al., 1978).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(3,5-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-11(5-8)17-13(19)18-12-6-9(15)4-10(16)7-12/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJONGPAVVFRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5667809.png)


![2-[2-fluoro-4-(trifluoromethyl)benzyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5667844.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-pyrazin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667847.png)

![4-[4-(3-methoxyphenyl)-3,3-dimethylpiperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5667850.png)
![N,N-dimethyl-2-({[3-(2-oxoazepan-1-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5667852.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5667867.png)
![1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5667869.png)


![2-(butyrylamino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5667878.png)
![3-({[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5667882.png)